molecular formula C16H23N3O4 B1204611 Gabexate CAS No. 39492-01-8

Gabexate

Cat. No. B1204611
CAS RN: 39492-01-8
M. Wt: 321.37 g/mol
InChI Key: YKGYIDJEEQRWQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Gabexate mesylate synthesis has seen improvements to increase yield and simplify production processes. An enhanced synthesis route of Gabexate mesylate involves reacting 6-Aminohexanoic acid hydrochloride with aminonitrile to produce an intermediate, which is then reacted with ethyl hydroxybenzoate in the presence of DCC and DMAP, achieving a yield of 43.1% with 99.2% content (W. Rui, 2011). Another process starts from caprolactam, hydrolyzed to give 6-aminohexanoic acid, followed by several steps including esterification and acidification, leading to an overall product yield of 65% (Yao Jin-feng et al., 2010).

Molecular Structure Analysis

The molecular structure of Gabexate mesylate plays a crucial role in its interaction with proteases. Although specific studies on its molecular structure analysis were not identified in this search, the efficacy of Gabexate in inhibiting protease activity suggests a structure adept at binding to the active sites of serine proteases, thereby preventing substrate access. The structure includes ester bonds, which are susceptible to hydrolysis, influencing its stability and activity.

Chemical Reactions and Properties

Gabexate mesylate's chemical reactivity, particularly its susceptibility to hydrolysis due to ester bonds in its structure, affects its stability. Generic versions of Gabexate containing mannitol as an additive showed a higher content of hydrolysate impurity, suggesting altered crystal structure and reduced stability (M. Sakurai et al., 2010).

Physical Properties Analysis

The stability of Gabexate mesylate is influenced by its physical properties, including its crystal structure. The presence of additives like mannitol can further impact its physical stability, potentially leading to increased hydrolysate content and altered pharmacokinetic properties.

Chemical Properties Analysis

Gabexate's chemical properties, particularly its role as a protease inhibitor, extend beyond its clinical use to impact various biochemical pathways. For example, its ability to inhibit human mast cell tryptase suggests potential anti-inflammatory effects beyond its primary antiprotease activity (F. Erba et al., 2001).

Scientific Research Applications

Inhibition of Mast Cell Tryptase

Gabexate mesylate is recognized for its inhibitory action on mast cell tryptase. This inhibition may contribute to the prevention of inflammation, erosion, and ulceration of skin and mucosae. The binding of gabexate mesylate to human and bovine tryptase has been analyzed, suggesting its role in mitigating inflammatory responses (Erba et al., 2001).

Modulation of Nitric Oxide Production

Gabexate mesylate can modulate L-arginine transport and nitric oxide (NO) production in human platelets. This modulation includes inhibiting L-arginine uptake, decreasing nitric oxide synthesis, and affecting constitutive nitric oxide synthase activity (Leoncini et al., 2002).

Prevention of Spinal Cord Injury

Gabexate mesylate has been studied for its role in preventing post-traumatic spinal cord injury. It appears to do so not by inhibiting coagulation but by inhibiting the activation of leukocytes, which are pivotal in the development of spinal cord injury following trauma (Taoka et al., 1997).

Inhibition of Tumor Necrosis Factor-α Production

Gabexate mesilate inhibits tumor necrosis factor-α (TNF-α) production in human monocytes. This inhibition involves targeting both nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) pathways, which play a critical role in inflammation and sepsis-related conditions (Yuksel et al., 2003).

Role in Treating Acute Pancreatitis

Gabexate mesilate has been evaluated in various studies for its use in treating acute pancreatitis and in preventing pancreatic damage related to endoscopic procedures. It has been shown to be effective in reducing early complications of necrotizing acute pancreatitis (Pederzoli et al., 1993).

Effects on Influenza Pneumonia

Studies on gabexate mesilate have also indicated its potential in treating influenza pneumonia in mice. It appears to modulate inflammatory cytokine/chemokine responses, leading to beneficial effects on influenza pneumonia (Kosai et al., 2008).

Safety And Hazards

When handling Gabexate, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Gabexate has been investigated for use in cancer, ischemia-reperfusion injury, and pancreatitis . It is suggested that focused clinical and translational studies targeting mast cells in different cancer contexts are now warranted .

properties

IUPAC Name

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGYIDJEEQRWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56974-61-9 (monomethanesulfonate)
Record name Gabexate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048566
Record name Gabexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA.
Record name Gabexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12831
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gabexate

CAS RN

39492-01-8
Record name Gabexate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39492-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabexate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gabexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GABEXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,200
Citations
…, Gabexate in Digestive Endoscopy—Italian … - … England Journal of …, 1996 - Mass Medical Soc
Background Endoscopic retrograde cholangiopancreatography (ERCP) is associated with elevated levels of pancreatic enzymes and pancreatitis. Gabexate, a protease inhibitor, has …
Number of citations: 472 www.nejm.org
J Freise, P Magerstedt, K Schmid - Enzyme, 1983 - karger.com
… Our findings reveal that both gabexate mesilate and camostate inhibit porcine pan … both gabexate mesilate and camostate are amphilic cations [6], After the infusion of 150 mg gabexate …
Number of citations: 30 karger.com
A Messori, R Rampazzo, G Scroccaro, R Olivato… - Digestive diseases and …, 1995 - Springer
Since the effectiveness of gabexate mesilate in patients with acute pancreatitis is controversial, a metaanalysis of the published literature was conducted to address this problem. Five …
Number of citations: 125 link.springer.com
A Andriulli, R Clemente, L Solmi, V Terruzzi… - Gastrointestinal …, 2002 - Elsevier
… efficacy of somatostatin and gabexate for prevention of post-… on the use of somatostatin or gabexate for prevention of post-… of somatostatin (750 mg), gabexate (500 mg), or placebo that …
Number of citations: 286 www.sciencedirect.com
M Büchler, P Malfertheiner, W Uhl, J Schölmerich… - Gastroenterology, 1993 - Elsevier
… The patients received placebo or 4 g gabexate mesilate per day intravenously for 7 days. All … the placeboand gabexate mesilate groups. Conclusions: The results show that gabexate …
Number of citations: 301 www.sciencedirect.com
A Andriulli, G Leandro, T Federici, A Ippolito… - Gastrointestinal …, 2007 - Elsevier
BACKGROUND: The prophylactic use of somatostatin or gabexate in patients undergoing ERCP is still controversial. OBJECTIVE: Our purpose was to update the meta-analysis on …
Number of citations: 205 www.sciencedirect.com
A Andriulli, L Solmi, S Loperfido, P Leo, V Festa… - Clinical …, 2004 - Elsevier
… by administering either somatostatin or gabexate mesylate. The aim of the study is to assess the efficacy of a 6.5-hour infusion of somatostatin or gabexate mesylate in preventing ERCP-…
Number of citations: 156 www.sciencedirect.com
Andriulli, Leandro, Clemente, Festa… - Alimentary …, 1998 - Wiley Online Library
… . Effect of gabexate mesilate in reducing the number of complications in patients with severe acute pancreatitis. The meta-analytical data are expressed by means of Galbraith’s plot. …
Number of citations: 216 onlinelibrary.wiley.com
G Wang, Y Liu, SF Zhou, P Qiu, L Xu, P Wen… - The American Journal of …, 2016 - Elsevier
… and gabexate for the treatment of severe acute pancreatitis. … + gabexate group and somatostatin + ulinastatin + gabexate … in the somatostatin + ulinastatin + gabexate group. In the …
Number of citations: 69 www.sciencedirect.com
G Manes, S Ardizzone, G Lombardi, G Uomo… - Gastrointestinal …, 2007 - Elsevier
… suggest administering gabexate … gabexate mesylate 500 mg dissolved in 500 mL of saline solution beginning within 1 hour before ERCP and continuing for 6 hours (group A); gabexate …
Number of citations: 95 www.sciencedirect.com

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